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5-Methoxycarbonylmethyl-2-thiouridine -

5-Methoxycarbonylmethyl-2-thiouridine

Catalog Number: EVT-1588715
CAS Number:
Molecular Formula: C12H16N2O7S
Molecular Weight: 332.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-methoxycarbonylmethyl-2-thiouridine is a thiouridine that is 2-thiouridine bearing an additional methoxycarbonylmethyl substituent at position 5 on the thiouracil ring. It is a thiouridine and a methyl ester.
Overview

5-Methoxycarbonylmethyl-2-thiouridine, also known as 5-methoxycarbonylmethyl-2-thiouridine, is a modified nucleoside found predominantly in the tRNA of eukaryotic organisms. This compound plays a crucial role in the post-transcriptional modification of tRNA, particularly at the wobble position, which is essential for accurate mRNA decoding and protein synthesis. The presence of this modification enhances the efficiency of translation by facilitating the correct pairing of tRNA with mRNA codons.

Source

5-Methoxycarbonylmethyl-2-thiouridine is naturally occurring and can be found in various eukaryotic organisms, including yeast and mammals. It is synthesized through a series of enzymatic reactions that modify uridine residues in tRNA.

Classification

This compound falls under the category of modified nucleosides, specifically classified as a thiouridine derivative. It is part of a broader group of wobble modifications that enhance the fidelity and efficiency of protein translation across different species.

Synthesis Analysis

Methods

The synthesis of 5-methoxycarbonylmethyl-2-thiouridine involves multiple enzymatic steps:

  1. Initial Modification: The wobble uridine undergoes conversion to 5-carbonylmethyluridine (cm5U) through the action of specific enzymes within the Elongator complex.
  2. Further Modifications: The cm5U can then be further modified by methyltransferases, specifically the Trm9-Trm112 complex, which adds a methoxycarbonylmethyl side chain to form 5-methoxycarbonylmethyluridine (mcm5U).
  3. Final Thiolation: The final step involves the addition of sulfur to produce 5-methoxycarbonylmethyl-2-thiouridine, facilitated by thiolases such as Ncs2 and Ncs6.

Technical Details

The synthesis pathway requires various cofactors, including acetyl-CoA for initial modifications and S-adenosylmethionine for methylation processes. The involvement of multiple enzymes highlights the complexity of tRNA modifications in eukaryotic cells .

Molecular Structure Analysis

Structure

The molecular structure of 5-methoxycarbonylmethyl-2-thiouridine consists of a pyrimidine base attached to a ribose sugar, with a methoxycarbonylmethyl group and a thiol group at specific positions.

Data

  • Chemical Formula: C12H16N2O7S
  • IUPAC Name: Methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate
  • Monoisotopic Mass: 332.0678
  • Average Mass: 332.33
  • SMILES Notation: COC(Cc1cnc(=S)[nH]c1=O)=O
    These structural features are critical for its function in tRNA .
Chemical Reactions Analysis

Reactions

The chemical reactions involving 5-methoxycarbonylmethyl-2-thiouridine primarily occur during the modification of tRNA:

  1. Methylation Reaction: The addition of the methoxycarbonylmethyl group occurs via a methyltransferase reaction catalyzed by Trm9.
  2. Thiolation Reaction: The incorporation of sulfur into the molecule occurs through a thiolase-mediated reaction involving Ncs2 and Ncs6.

Technical Details

These reactions are essential for generating the final modified nucleoside from its precursors and involve precise enzyme-substrate interactions that ensure specificity and efficiency in tRNA modification .

Mechanism of Action

Process

The mechanism by which 5-methoxycarbonylmethyl-2-thiouridine functions involves its role in enhancing the accuracy of codon recognition during translation:

  1. Wobble Position Functionality: The modified nucleoside allows for flexible pairing with multiple codons, thereby increasing translational efficiency.
  2. Stabilization of tRNA Structure: The presence of thiol groups stabilizes the tRNA structure, facilitating proper interaction with ribosomes during protein synthesis.

Data

Studies have shown that modifications like 5-methoxycarbonylmethyl-2-thiouridine are critical in maintaining translational fidelity across diverse organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in water due to its ribose sugar component.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • Reactivity: The thiol group can participate in redox reactions, influencing its behavior in biological systems.
  • Interactions: Exhibits hydrogen bonding capabilities due to hydroxyl groups, contributing to its interaction with other biomolecules.

Relevant data on these properties indicate that 5-methoxycarbonylmethyl-2-thiouridine is well-suited for its role in cellular processes .

Applications

Scientific Uses

5-Methoxycarbonylmethyl-2-thiouridine has several applications in scientific research:

  1. tRNA Modification Studies: Used as a model compound to study post-transcriptional modifications in tRNA.
  2. Biochemical Assays: Employed in assays to monitor tRNA modifications across various organisms using tools like γ-toxin endonuclease.
  3. Genetic Research: Investigated for its role in translational fidelity and efficiency, contributing to our understanding of genetic expression mechanisms.

The ongoing research into this compound continues to reveal its significance in molecular biology and genetics .

Biosynthesis and Enzymatic Pathways of mcm⁵s²U

Multistep Enzymatic Cascades in Eukaryotic tRNA Modification

mcm⁵s²U biosynthesis exemplifies a conserved, multi-enzyme pathway essential for modifying the wobble position (U34) of specific eukaryotic tRNAs (tRNAᴳˡᵘ, tRNAᴳˡⁿ, tRNAᴸʸˢ). This process involves sequential chemical transformations:

  • Step 1: Introduction of a carboxymethyl group at Uridine-5 (U34), forming intermediates cm⁵U or ncm⁵U.
  • Step 2: Methyl esterification of cm⁵U to generate mcm⁵U.
  • Step 3: Sulfur transfer to C2 of the uracil ring, yielding mcm⁵s²U [1] [3].This pathway requires coordination between distinct enzyme complexes (Elongator, Trm9-Trm112, Ncs2-Ncs6), with defects directly linked to neurodevelopmental disorders and cancer [1] [4].

Role of the Elongator Complex in Early mcm⁵U Formation

The Elongator complex (Elp1-6) initiates modification by synthesizing cm⁵U/ncm⁵U:

  • Structure: A dodecamer comprising two copies of each Elp subunit, dependent on acetyl-CoA for acetyltransferase activity [1] [2].
  • Mechanism: Catalyzes the addition of a carbonylmethyl group via radical-based chemistry, forming 5-carbamoylmethyluridine (ncm⁵U) or 5-carboxymethyluridine (cm⁵U) [1] [4].
  • Consequence: Elongator-deficient cells show reduced mcm⁵s²U levels and translational infidelity, underscoring its role in stabilizing U34 for subsequent modifications [1] [6].

Methyltransferase Activity of Trm9-Trm112 Heterodimers

The cm⁵U/ncm⁵U intermediate undergoes methyl esterification via the Trm9-Trm112 complex:

  • Trm9: Catalytic subunit possessing SAM-dependent methyltransferase activity.
  • Trm112: Scaffold protein stabilizing Trm9 and enhancing substrate recognition [1] [4].This step converts cm⁵U to mcm⁵U, optimizing the uridine moiety for sulfur incorporation. Evolutionary conservation is highlighted by human homologs (Trm9 = ALKBH8; Trm112 = TRMT112) [4] [8].

Sulfur Incorporation via Ncs2-Ncs6 Thiolase Complex

Sulfur addition completes mcm⁵s²U biosynthesis:

  • Ncs6 (TtuA): Catalytic subunit with a Fe-S cluster, adenylates U34 and transfers sulfur from a thiocarboxylated ubiquitin-like protein (Urm1) [3] [6].
  • Ncs2 (TtuB): Non-catalytic subunit conferring structural stability and tRNA specificity. Mutations (e.g., H71L in S. cerevisiae) enhance complex stability and increase s²U levels at high temperatures [6].
  • Sulfur Source: Activated sulfur originates from cysteine via the Nfs1 desulfurase, transferred to Urm1, and delivered to Ncs6 [3] [6].

Regulatory Factors Influencing mcm⁵s²U Biogenesis

Key regulators fine-tune biosynthesis:

  • Oxidative Stress: Induces desulfuration of mcm⁵s²U to mcm⁵U or mcm⁵H²U (4-pyrimidinone), impairing tRNA function [7].
  • Nutrient Signaling: mTOR and AMPK pathways modulate enzyme expression; glucose limitation reduces mcm⁵s²U levels [6].
  • Thermal Adaptation: Pathogenic yeast (Candida albicans) upregulate Ncs2/Ncs6 at host body temperature (37°C) to sustain virulence [6].

Table 1: Core Enzymes in mcm⁵s²U Biosynthesis

Enzyme ComplexSubunitsChemical ReactionIntermediates/Products
ElongatorElp1-6Acetyl-CoA-dependent carboxylationU34 → cm⁵U/ncm⁵U
Trm9-Trm112Trm9 (catalytic), Trm112 (scaffold)SAM-dependent methylationcm⁵U → mcm⁵U
Ncs2-Ncs6 ThiolaseNcs6 (Fe-S enzyme), Ncs2 (scaffold)Sulfur transfer from Urm1-thiocarboxylatemcm⁵U → mcm⁵s²U

Properties

Product Name

5-Methoxycarbonylmethyl-2-thiouridine

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

Molecular Formula

C12H16N2O7S

Molecular Weight

332.33 g/mol

InChI

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1

InChI Key

HLZXTFWTDIBXDF-PNHWDRBUSA-N

Synonyms

5-carbomethoxymethyl-2-thiouridine
5-MCMSU
5-methoxycarbonylmethyl-2-thiouridine

Canonical SMILES

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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